molecular formula C8H20NO3P B14593659 Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate CAS No. 61131-15-5

Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate

Cat. No.: B14593659
CAS No.: 61131-15-5
M. Wt: 209.22 g/mol
InChI Key: CUMGVAKOISGREG-UHFFFAOYSA-N
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Description

Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is an organophosphorus compound with a unique structure that includes a phosphonate group, an amino group, and a butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate can be achieved through several methods. One common approach involves the reaction of dimethyl phosphite with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and may be carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .

Major Products Formed

Scientific Research Applications

Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups in biological systems, allowing the compound to inhibit or activate specific enzymes. This interaction can affect various biochemical pathways, leading to diverse biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organophosphorus compounds such as:

  • Dimethyl methylphosphonate
  • Diethyl ethylphosphonate
  • Trimethyl phosphite

Uniqueness

Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61131-15-5

Molecular Formula

C8H20NO3P

Molecular Weight

209.22 g/mol

IUPAC Name

N-(1-dimethoxyphosphorylethyl)butan-2-amine

InChI

InChI=1S/C8H20NO3P/c1-6-7(2)9-8(3)13(10,11-4)12-5/h7-9H,6H2,1-5H3

InChI Key

CUMGVAKOISGREG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(C)P(=O)(OC)OC

Origin of Product

United States

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